molecular formula C27H31N5O3 B1223936 (4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone

(4-Tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone

Cat. No.: B1223936
M. Wt: 473.6 g/mol
InChI Key: YTXIGRAWLJNIIJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(4-tert-butylphenyl)-[4-[4-nitro-3-(3-pyridinylmethylamino)phenyl]-1-piperazinyl]methanone is a member of piperazines.

Scientific Research Applications

  • Synthesis Techniques and Derivatives : Research has focused on the synthesis and properties of compounds similar to this one. For instance, Kaur and Kumar (2018) described an efficient one-pot synthesis procedure for related pyrrole derivatives (Kaur & Kumar, 2018). Additionally, Eckhardt et al. (2020) studied the structural characterization of a side product in the synthesis of a related benzothiazinone, highlighting the compound's relevance in synthesizing new anti-tuberculosis drug candidates (Eckhardt et al., 2020).

  • Anticancer Potential : Some derivatives of the compound have shown promise in anticancer research. Vinaya et al. (2011) synthesized derivatives and found that certain compounds exhibited antiproliferative activity against human leukemia cells (Vinaya et al., 2011).

  • Neuroprotective Activity : Largeron et al. (2001) explored the neuroprotective activity of related compounds, highlighting their potential in models of brain damage mimicking the lesions underlying cerebral palsy (Largeron et al., 2001).

  • Enzyme Inhibitory and Antibacterial Properties : Nagaraj et al. (2018) synthesized novel derivatives with significant antibacterial activity against human pathogenic bacteria (Nagaraj et al., 2018). Moreover, Abbasi et al. (2019) presented a series of derivatives exhibiting considerable inhibitory activity against the α-glucosidase enzyme (Abbasi et al., 2019).

  • Potential Therapeutic Agents : Research by Hussain et al. (2017) on derivatives of this compound indicated their potential as therapeutic agents, showing good enzyme inhibitory activity and suggesting their utility in pharmaceutical applications (Hussain et al., 2017).

Properties

Molecular Formula

C27H31N5O3

Molecular Weight

473.6 g/mol

IUPAC Name

(4-tert-butylphenyl)-[4-[4-nitro-3-(pyridin-3-ylmethylamino)phenyl]piperazin-1-yl]methanone

InChI

InChI=1S/C27H31N5O3/c1-27(2,3)22-8-6-21(7-9-22)26(33)31-15-13-30(14-16-31)23-10-11-25(32(34)35)24(17-23)29-19-20-5-4-12-28-18-20/h4-12,17-18,29H,13-16,19H2,1-3H3

InChI Key

YTXIGRAWLJNIIJ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4

Canonical SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)N2CCN(CC2)C3=CC(=C(C=C3)[N+](=O)[O-])NCC4=CN=CC=C4

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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